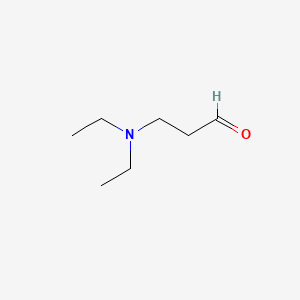
3-(Diethylamino)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propanal is an organic compound with the molecular formula C7H15NO. It is a derivative of propanal where the hydrogen atom on the third carbon is replaced by a diethylamino group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Diethylamino)propanal can be synthesized through several methods. One common method involves the reaction of diethylamine with 3-chloropropanal under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom on the propanal.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving diethylamine and 3-chloropropanal. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Diethylamino)propanoic acid.
Reduction: Reduction of this compound can yield 3-(Diethylamino)propanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Diethylamino)propanoic acid.
Reduction: 3-(Diethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propanal involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)propanol: A similar compound where the aldehyde group is reduced to an alcohol.
3-(Diethylamino)propanoic acid: An oxidized form of 3-(Diethylamino)propanal.
3-(Diethylamino)propyl chloride: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
89855-08-3 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-(diethylamino)propanal |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)6-5-7-9/h7H,3-6H2,1-2H3 |
Clave InChI |
HAJLVDIUJBRYPV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


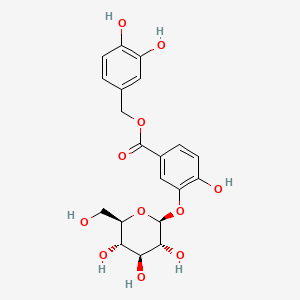
![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
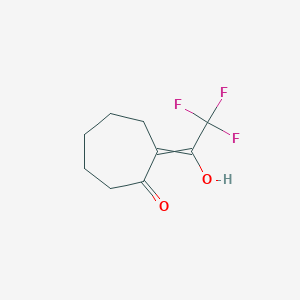
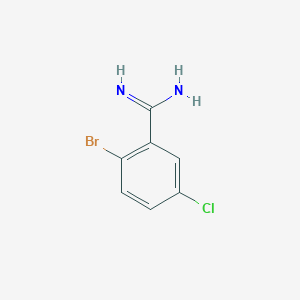
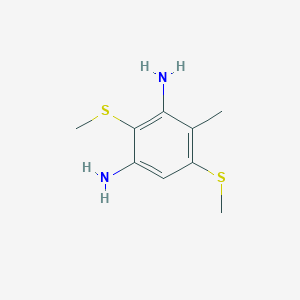
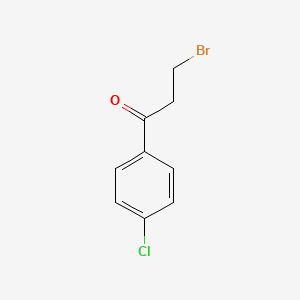
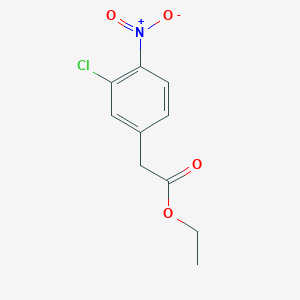
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
